molecular formula C10H12FN5O4 B12286386 3'-Deoxy-3'-fluoro-xyloguanosine

3'-Deoxy-3'-fluoro-xyloguanosine

Cat. No.: B12286386
M. Wt: 285.23 g/mol
InChI Key: VDOWHLFGBWKXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Deoxy-3’-fluoro-xyloguanosine: is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoro-xyloguanosine involves multiple steps, including the fluorination of the sugar moiety and the coupling of the purine base. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-fluoro-xyloguanosine typically involve large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the compound. The exact methods are often kept confidential by pharmaceutical companies .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-3’-fluoro-xyloguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different fluorinated analogues .

Scientific Research Applications

Chemistry: 3’-Deoxy-3’-fluoro-xyloguanosine is used as a chemical probe in glycobiology and nucleoside chemistry. Its unique structure allows researchers to study the effects of fluorination on nucleoside analogues .

Biology: In biological research, this compound is used to investigate DNA synthesis and repair mechanisms. Its ability to inhibit DNA synthesis makes it a valuable tool for studying cell cycle regulation and apoptosis .

Medicine: Medically, 3’-Deoxy-3’-fluoro-xyloguanosine is explored for its potential in treating various cancers, particularly lymphoid malignancies. Its antitumor activity is a focal point of ongoing research .

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties make it a candidate for further drug development and optimization .

Mechanism of Action

3’-Deoxy-3’-fluoro-xyloguanosine exerts its effects primarily through the inhibition of DNA synthesis. By incorporating into the DNA strand, it disrupts the normal replication process, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

  • 3’-Deoxy-3’-fluoroadenosine
  • 3’-Deoxy-3’-fluorocytidine
  • 3’-Deoxy-3’-fluorothymidine

Comparison: Compared to other fluorinated nucleoside analogues, 3’-Deoxy-3’-fluoro-xyloguanosine is unique in its specific targeting of lymphoid malignancies. Its structure allows for more effective incorporation into DNA, leading to enhanced antitumor activity .

Properties

IUPAC Name

2-amino-9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOWHLFGBWKXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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